molecular formula C7H8O3S2 B13885496 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one CAS No. 88653-56-9

1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one

Cat. No.: B13885496
CAS No.: 88653-56-9
M. Wt: 204.3 g/mol
InChI Key: LUBYAQVZHFFTMH-UHFFFAOYSA-N
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Description

1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the methanesulfonyl group and the ethanone moiety in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of thiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    1-(Thiophen-2-yl)ethan-1-one: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    1-[5-(4-Methoxyphenyl)thiophen-2-yl]ethan-1-one: Contains a methoxyphenyl group instead of a methanesulfonyl group, leading to different chemical and biological properties.

Uniqueness: 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one is unique due to the presence of the methanesulfonyl group, which enhances its reactivity and potential applications in various fields. This makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

88653-56-9

Molecular Formula

C7H8O3S2

Molecular Weight

204.3 g/mol

IUPAC Name

1-(5-methylsulfonylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H8O3S2/c1-5(8)6-3-4-7(11-6)12(2,9)10/h3-4H,1-2H3

InChI Key

LUBYAQVZHFFTMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)S(=O)(=O)C

Origin of Product

United States

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